An In-depth Technical Guide to the Fundamental Properties of Aluminum Hypophosphite
An In-depth Technical Guide to the Fundamental Properties of Aluminum Hypophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum hypophosphite, with the chemical formula Al(H₂PO₂)₃, is an inorganic phosphorus compound that has garnered significant attention for its utility as a highly effective, halogen-free flame retardant.[1] Its favorable thermal stability and high phosphorus content contribute to its efficacy in a variety of polymer systems.[2] This technical guide provides a comprehensive overview of the fundamental properties of aluminum hypophosphite, including its chemical, physical, and thermal characteristics. Detailed experimental protocols for its characterization are presented, along with a discussion of its mechanism of action as a flame retardant.
Chemical and Physical Properties
Aluminum hypophosphite is a white, crystalline powder that is sparingly soluble in water but soluble in alkaline solutions and acids.[3][4] Key identifying and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | Al(H₂PO₂)₃ | [5] |
| CAS Number | 7784-22-7 | [4] |
| Molecular Weight | 221.96 g/mol | [5] |
| Appearance | White granular crystal or powder | [5] |
| Solubility in Water | Slightly soluble | [5] |
| pH (1% aqueous solution) | 3-5 | [5] |
| Phosphorus Content | ≥ 40% | [5] |
Thermal Properties
The thermal stability of aluminum hypophosphite is a critical property, particularly for its application as a flame retardant in polymers that are processed at high temperatures.
| Property | Value | References |
| Decomposition Temperature | Decomposes at 218°C | [3][4] |
Experimental Protocols
Synthesis of Aluminum Hypophosphite
A common laboratory-scale synthesis of aluminum hypophosphite involves the reaction of a soluble aluminum salt with a hypophosphite salt in an aqueous solution. The following is a representative protocol.[1][6][7][8][9]
Materials:
-
Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)
-
Aluminum chloride (AlCl₃) or Aluminum Nitrate (Al(NO₃)₃)
-
Deionized water
-
Dispersing agent (e.g., polycarboxylate sodium salt, sodium hexametaphosphate) (optional)
Procedure:
-
Prepare an aqueous solution of sodium hypophosphite by dissolving a stoichiometric amount in deionized water. The solution can be heated to 80-100°C to ensure complete dissolution.
-
If desired, add a dispersing agent to the sodium hypophosphite solution to control the particle size of the final product.
-
Prepare a separate aqueous solution of the aluminum salt.
-
Slowly add the aluminum salt solution dropwise to the heated sodium hypophosphite solution with constant stirring.
-
Maintain the reaction temperature and continue stirring for a set period (e.g., 0.5-1 hour) to allow for the precipitation of aluminum hypophosphite.
-
Cool the reaction mixture to a lower temperature (e.g., 50°C).
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the product with deionized water to remove any unreacted starting materials and byproducts.
-
Dry the final product in an oven at a suitable temperature to obtain superfine aluminum hypophosphite powder.
Workflow for the Synthesis of Aluminum Hypophosphite:
Characterization Techniques
Thermogravimetric analysis is employed to evaluate the thermal stability and decomposition profile of aluminum hypophosphite.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of aluminum hypophosphite into an inert sample pan (e.g., alumina or platinum).
-
Place the sample pan into the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min).[10][11][12]
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[10][12]
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the percentage of residue at the final temperature.
FTIR spectroscopy is used to identify the functional groups present in the aluminum hypophosphite molecule.
Instrumentation: A Fourier-transform infrared spectrometer.
Procedure:
-
Prepare the sample for analysis. The KBr pellet method is common for solid samples.[13]
-
Mix a small amount of finely ground aluminum hypophosphite with dry potassium bromide (KBr) powder.
-
Press the mixture under high pressure to form a transparent pellet.
-
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[13]
-
The resulting spectrum will show absorption bands corresponding to the vibrational modes of the chemical bonds within the aluminum hypophosphite structure. Key peaks for phosphorus compounds include O-P-O bending and P-O stretching vibrations.[13]
XRD is used to determine the crystalline structure of aluminum hypophosphite.
Instrumentation: A powder X-ray diffractometer.
Procedure:
-
Prepare a finely powdered, homogeneous sample of aluminum hypophosphite.
-
Mount the sample on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, with its characteristic peaks, can be used to identify the crystalline phases present and determine the unit cell parameters.[14][15][16][17]
The shake-flask method is a standard procedure for determining the equilibrium solubility of a sparingly soluble salt like aluminum hypophosphite.[18][19][20][21]
Procedure:
-
Add an excess amount of aluminum hypophosphite powder to a flask containing a known volume of deionized water.
-
Seal the flask and place it in a constant temperature shaker bath.
-
Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a filtered syringe to avoid aspirating any solid particles.
-
Determine the concentration of dissolved aluminum hypophosphite in the supernatant using a suitable analytical technique, such as inductively coupled plasma-atomic emission spectrometry (ICP-AES) to measure the aluminum or phosphorus concentration.
-
The solubility is then calculated and expressed in units such as g/100 mL or mol/L.
Flame Retardant Mechanism
Aluminum hypophosphite functions as a flame retardant through a combination of condensed-phase and gas-phase actions.[3][22][23][24]
Condensed-Phase Action: Upon heating, aluminum hypophosphite promotes the formation of a protective char layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and preventing the release of flammable volatile compounds. The decomposition of aluminum hypophosphite can lead to the formation of phosphoric acid, which acts as a dehydrating agent and promotes charring.[22]
Gas-Phase Action: During thermal decomposition, aluminum hypophosphite also releases phosphorus-containing radicals (e.g., PO•) into the gas phase. These radicals act as scavengers, interrupting the combustion chain reaction by quenching high-energy radicals such as H• and OH• that are essential for flame propagation.[22]
Flame Retardant Mechanism of Aluminum Hypophosphite:
Evaluation of Flame Retardant Efficacy
The effectiveness of aluminum hypophosphite as a flame retardant in a polymer matrix is typically evaluated using standardized tests such as the UL 94 vertical burn test.[25][26][27][28][29]
UL 94 Vertical Burn Test Protocol
Specimen: A rectangular bar of the polymer containing a specified loading of aluminum hypophosphite.
Procedure:
-
A specimen is mounted vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The afterflame time (t₁) is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed.
-
The afterflame time (t₂) and afterglow time are recorded.
-
Observations are made regarding the dripping of flaming particles that could ignite a cotton patch placed below the specimen.
-
Based on the afterflame times, afterglow time, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating for this test.[27]
Workflow for Evaluating Flame Retardant Efficacy:
Toxicological Information
Inorganic phosphates, as a class of compounds, generally exhibit low oral, inhalation, and dermal toxicity.[2][30][31][32][33] The United States Food and Drug Administration (FDA) considers inorganic phosphates as "Generally Recognized As Safe" (GRAS).[30] However, it is important to handle aluminum hypophosphite with care, as with any chemical substance. The primary toxicological concern with hypophosphites is the potential for the evolution of toxic phosphine gas upon decomposition at high temperatures or in the presence of strong acids.[3]
Conclusion
Aluminum hypophosphite possesses a unique combination of properties that make it a highly effective halogen-free flame retardant. Its thermal stability, high phosphorus content, and dual-action flame retardant mechanism contribute to its performance in a variety of polymer systems. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this important compound, enabling further research and development in the field of flame retardant materials. As with all chemical compounds, appropriate safety precautions should be taken during handling and use.
References
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